molecular formula C20H32O6 B12817436 (4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid

(4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid

Cat. No.: B12817436
M. Wt: 368.5 g/mol
InChI Key: RHWBQGFFSHIXKI-MZGBGXLCSA-N
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Description

(4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid is a complex organic compound with a unique structure This compound is characterized by multiple hydroxyl groups, a carboxylic acid group, and a methanocyclohepta[a]naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the methanocyclohepta[a]naphthalene core through cyclization reactions.

    Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.

    Carboxylation: Addition of the carboxylic acid group through carboxylation reactions using carbon dioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated compounds or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biology, the compound’s hydroxyl groups and carboxylic acid group may interact with biological molecules, making it a potential candidate for biochemical studies and drug development.

Medicine

In medicine, the compound’s structure suggests potential pharmacological activities. It may be investigated for its effects on specific biological pathways and its potential as a therapeutic agent.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl groups and carboxylic acid group may form hydrogen bonds with proteins or enzymes, affecting their activity. The compound may also interact with cell membranes, altering their properties and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid: shares similarities with other polyhydroxylated naphthalene derivatives.

    Other similar compounds: include those with variations in the number and position of hydroxyl groups or the presence of different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the methanocyclohepta[a]naphthalene core. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

(1R,4S,5R,9R,10S,11S,13R,14S,15S)-11,14,15-trihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H32O6/c1-17-5-3-6-18(2,16(24)25)13(17)4-7-19-9-11(8-12(22)14(17)19)20(26,10-21)15(19)23/h11-15,21-23,26H,3-10H2,1-2H3,(H,24,25)/t11-,12-,13-,14-,15-,17+,18+,19+,20+/m0/s1

InChI Key

RHWBQGFFSHIXKI-MZGBGXLCSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@@H](C3)[C@@]([C@H]4O)(CO)O)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2C(CC(C3)C(C4O)(CO)O)O)(C)C(=O)O

Origin of Product

United States

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